Selenourea, N,N-dimethyl-
Description
Historical Context and Discovery Timeline
The historical development of N,N-dimethylselenourea traces its origins to the pioneering work of Auguste Victor Louis Verneuil, who first synthesized selenourea in 1884. Verneuil, a French chemist born in Dunkerque on November 3, 1856, achieved this breakthrough through the reaction of hydrogen selenide with cyanamide, establishing the foundational chemistry for subsequent selenium-containing compounds. This initial synthesis represented a significant milestone in organoselenium chemistry, as it demonstrated the feasibility of creating stable carbon-selenium double bonds under controlled conditions.
The evolution from the parent selenourea compound to its dimethyl derivative occurred through subsequent research efforts aimed at improving stability and expanding synthetic utility. The development timeline reveals that dimethylselenourea synthesis became more refined through the introduction of methyl groups, which enhanced the compound's stability and solubility characteristics compared to the parent selenourea. This modification proved crucial for expanding the compound's applications in various chemical processes and biological studies.
The synthesis methodology for selenoureas underwent significant advancement in 1937 when Irwin B. Douglass first reported the synthesis of acylselenoureas via in situ generation of isoselenocyanates using acid chlorides and potassium selenocyanate. Although intermediates were not detected in these early studies, this work established the foundation for modern selenourea synthesis protocols that continue to be employed today. The historical progression shows a clear evolution from simple selenourea compounds to more sophisticated derivatives, with N,N-dimethylselenourea representing a key intermediate in this developmental trajectory.
| Historical Milestone | Year | Researcher | Contribution |
|---|---|---|---|
| First selenourea synthesis | 1884 | Auguste Verneuil | Reaction of hydrogen selenide with cyanamide |
| Acylselenourea methodology | 1937 | Irwin B. Douglass | In situ generation using acid chlorides and potassium selenocyanate |
| Industrial applications | 1960s-1970s | Various researchers | Development of scaled synthesis methods |
| Modern synthetic routes | 1990s-present | Multiple research groups | Refined methodologies for substituted derivatives |
Role in Organoselenium Chemistry
N,N-Dimethylselenourea occupies a central position in organoselenium chemistry due to its unique electronic properties and versatile reactivity patterns. The compound features a stable carbon-selenium double bond, which represents a rare example of such bonding in organoselenium compounds. This structural characteristic enables the compound to serve as an effective precursor for the synthesis of various selenium-containing heterocycles, which have demonstrated significant medicinal properties including anti-inflammatory and antitumor activities.
The role of N,N-dimethylselenourea in coordination chemistry has been extensively documented through studies of its complexation behavior with transition metals and metalloids. Research has shown that the compound's ability to act as an effective ligand stems from the electron-donating effect of the amino groups and the consequent stabilization of the selenium-metal π bond. In selenourea complexes, only selenium-metal bonding has been observed, unlike in urea and thiourea counterparts, which also bond through nitrogen atoms. This selectivity makes N,N-dimethylselenourea particularly valuable for designing specific coordination environments in metal complexes.
The compound's significance in materials science applications has been demonstrated through its use in the preparation of semiconductor materials, particularly cadmium selenide nanoparticles and thin films. Studies have shown that N,N-dimethylselenourea can serve as a seleniding agent in chemical deposition processes, enabling the formation of high-quality semiconductor films with controlled optical and electronic properties. The hydrochemical decomposition of metal selenourea compounds to metal selenide nanoparticles represents a common procedure for generating thin films for new semiconductor materials.
| Application Area | Specific Use | Key Properties Exploited |
|---|---|---|
| Coordination Chemistry | Ligand formation with transition metals | Selenium-metal π bonding selectivity |
| Semiconductor Synthesis | Cadmium selenide thin film preparation | Controlled decomposition to selenide |
| Heterocycle Synthesis | Precursor for selenium-containing rings | Stable carbon-selenium double bond |
| Antioxidant Research | Radical scavenging applications | Electronic properties and reactivity |
Recent research has highlighted the compound's role in photophysical processes, particularly its efficiency as a fluorescence quenching agent through photoinduced electron transfer mechanisms. Studies have demonstrated that selenourea compounds, including N,N-dimethylselenourea, exhibit high quenching efficiency with ultrafast photoinduced electron transfer processes, reduced orbital energy gaps, and higher negative free energy changes compared to their oxygen and sulfur analogs. These characteristics position selenoureas as potential surrogates for thioamides or oxoamides in monitoring protein conformational changes and dynamics.
Properties
InChI |
InChI=1S/C3H7N2Se/c1-5(2)3(4)6/h4H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJIYJPQXRIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063706 | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-16-8 | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenourea,N-dimethyl- | |
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| Record name | Selenourea, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-2-selenourea | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Selenourea, N,N-dimethyl- typically involves the reaction of dimethylamine with selenium-containing reagents. One common method is the reaction of dimethylamine with selenium dioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired selenourea compound.
Industrial Production Methods: Industrial production of Selenourea, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Selenourea, N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium, which imparts unique reactivity to the compound.
Common Reagents and Conditions:
Oxidation: Selenourea, N,N-dimethyl- can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of selenoxide derivatives.
Reduction: Reduction of Selenourea, N,N-dimethyl- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of selenohydride derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the selenourea molecule. Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include selenoxide derivatives, selenohydride derivatives, and various substituted selenourea compounds
Scientific Research Applications
Medicinal Chemistry
Selenoureas have garnered attention for their potential therapeutic properties, particularly in cancer treatment and as antioxidant agents.
Antioxidant and Cytotoxic Properties
Recent studies have demonstrated that N,N-dimethyl-2-selenourea exhibits significant antioxidant activity. Research indicates that synthesized selenoureas can scavenge free radicals effectively, as shown through DPPH and ABTS assays. The cytotoxic effects of these compounds were evaluated against various cancer cell lines, including breast, lung, and colon cancer cells. Notably, certain derivatives induced S phase cell cycle arrest and cell death via autophagy mechanisms rather than apoptosis, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Selenourea A | MCF-7 | 15.2 | Autophagy |
| Selenourea B | HTB-54 | 12.8 | Autophagy |
| Selenourea C | BEAS-2B | 30.5 | Apoptosis |
Synthesis of Organocatalysts
Selenoureas have been utilized as organocatalysts in asymmetric synthesis. For instance, chiral Cinchona-alkaloid based selenoureas were developed for Michael addition reactions, yielding high conversions and moderate-to-good enantioselectivities. This application highlights the role of selenoureas in enhancing reaction efficiency and selectivity in organic synthesis .
Catalytic Applications
Selenourea serves as an effective catalyst in various chemical reactions.
C-Se Cross-Coupling Reactions
N,N-dimethyl-2-selenourea has been employed as a selenium precursor for the synthesis of symmetrical diaryl selenides via C-Se cross-coupling reactions. This method utilizes copper oxide nanoparticles as catalysts under ligand-free conditions, providing a sustainable approach to synthesizing selenium-containing compounds .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| C-Se Cross-Coupling | 85 | Copper oxide catalyst |
| Asymmetric Michael Addition | 92 | Mechanochemical conditions |
Material Science
In material science, selenourea is used to synthesize nanomaterials.
Quantum Dots Synthesis
N,N-dimethyl-2-selenourea has been used as a precursor for the synthesis of cadmium selenide (CdSe) quantum dots under controlled conditions. These quantum dots are significant due to their unique optical properties suitable for applications in electronics and photonics .
Spectroscopic Applications
Selenoureas are also valuable in spectroscopic studies.
NMR Studies
The use of NMR spectroscopy to study the electronic properties of selenoureas has provided insights into their π-accepting abilities when complexed with N-heterocyclic carbenes (NHCs). The chemical shifts observed in NMR spectra correlate with the electronic characteristics of the ligands, offering a method to evaluate the electronic environment around selenium atoms .
Mechanism of Action
The mechanism of action of Selenourea, N,N-dimethyl- involves its interaction with molecular targets and pathways in cells. The compound exerts its effects through several mechanisms:
Antioxidant Activity: Selenourea, N,N-dimethyl- acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Cytotoxic Activity: The compound induces cell death in cancer cells through mechanisms such as cell cycle arrest and apoptosis.
Enzyme Inhibition: Selenourea, N,N-dimethyl- can inhibit specific enzymes involved in cellular processes. This inhibition can disrupt metabolic pathways and contribute to its cytotoxic effects.
Comparison with Similar Compounds
Chalcogen Analogs: Urea, Thiourea, and Selenourea Derivatives
The substitution of the carbonyl oxygen in urea with sulfur (thiourea) or selenium (selenourea) alters electronic, reactive, and biological properties.
Substituent Effects: N,N-Dimethyl vs. Aryl/Alkyl Derivatives
The nature of substituents on the selenourea backbone significantly impacts functionality:
Notable Findings:
- N-Aliphatic selenoureas (e.g., hexyl derivatives) are critical for antileishmanial efficacy, suggesting lipophilicity enhances cellular uptake .
- Pyrazolyl-selenoureas introduce heterocyclic motifs, expanding applications in drug design .
Comparison with Sulfur-Containing Analogs
Thiourea derivatives share synthetic pathways with selenoureas but differ in reactivity and toxicity:
Data Tables
Biological Activity
Selenourea, N,N-dimethyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article delves into the synthesis, biological efficacy, and underlying mechanisms of action associated with this compound, supported by data tables and case studies.
Selenourea, N,N-dimethyl- is characterized by its stable carbon-selenium double bond, which makes it a valuable precursor in the synthesis of various selenium-containing heterocycles. These heterocycles have been noted for their anti-inflammatory and antitumor activities, highlighting the medicinal potential of selenourea derivatives .
Synthesis Methods
The synthesis typically involves the reaction of dimethylamine with selenium compounds under controlled conditions. The resulting selenourea can then be modified to produce various derivatives that exhibit enhanced biological activity.
Antioxidant Activity
Research indicates that selenoureas possess significant antioxidant properties. A study synthesized 30 novel N,N-disubstituted selenoureas and evaluated their antioxidant capabilities using the DPPH and ABTS assays. The findings revealed:
- High Radical Scavenging Capacity : Certain compounds demonstrated greater radical scavenging ability than ascorbic acid at lower concentrations.
- Concentration-Dependent Activity : The antioxidant capacity was notably high at elevated concentrations, suggesting potential applications in oxidative stress-related conditions .
Cytotoxicity and Anticancer Activity
Selenourea, N,N-dimethyl- has been investigated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6c | MCF-7 (breast) | 1.49 | S phase arrest, autophagy |
| 6a | HT-29 (colon) | <10 | Induction of apoptosis |
| 6b | A549 (lung) | 5.00 | Caspase-independent death |
- Cell Cycle Arrest : Compound 6c was shown to induce S phase cell cycle arrest in colon cancer cells, suggesting a mechanism that may involve autophagy rather than traditional apoptotic pathways .
- Selectivity Index : The selectivity index calculated for these compounds indicated a preferential cytotoxic effect on cancer cells compared to normal cells, reinforcing their potential as targeted cancer therapies .
Study on Anticancer Effects
A comprehensive study on the anticancer effects of selenoureas revealed that several derivatives exhibited potent cytotoxicity against a panel of 60 different cancer cell lines. Notably, compound 6c displayed an average GI50 value of 1.49 µM across these lines, indicating its strong anticancer potential .
Mechanistic Insights
Further investigations into the mechanisms revealed that the induction of cell death by compound 6c was independent of caspase activation, which is often associated with apoptosis. This suggests alternative pathways such as autophagy may be involved in its anticancer effects .
Q & A
Q. Methodological Focus
- ANOVA : Compare yields across ≥3 independent trials to identify significant outliers (p < 0.05) .
- Error propagation : Calculate combined uncertainties for multi-step syntheses using Gaussian error models .
- Replication protocols : Follow NIH guidelines for reporting reaction conditions (e.g., catalyst purity, humidity control) to enhance reproducibility .
How does selenium’s anomalous scattering affect XRD data interpretation?
Advanced Research Focus
Selenium’s high electron density reduces Bijvoet differences, complicating phase determination. Mitigation strategies include:
- Inverse-beam geometry : Collect Friedel pairs to enhance anomalous signal .
- Dual-wavelength datasets : Use MAD (Multi-wavelength Anomalous Dispersion) at Se K-edge (λ = 0.979 Å) .
- Validation : Cross-check with neutron diffraction (where feasible) to resolve H-bond ambiguities .
What comparative analyses distinguish N,N-dimethylselenourea from urea analogs?
Q. Advanced Research Focus
- Spectroscopic contrasts : Compare shifts (δ ~350 ppm for C=Se vs. δ ~160 ppm for C=O in urea) .
- Thermodynamic stability : ΔfH°(gas) for N,N-dimethylselenourea is ~50 kJ/mol less stable than urea due to weaker C=Se bonds .
- Hydrogen-bonding : Se···H–N interactions (2.5–3.0 Å) are longer but more polarizable than O···H–N in urea .
How can cross-disciplinary approaches enhance studies of selenium coordination chemistry?
Q. Methodological Focus
- Computational modeling : Use DFT (B3LYP/def2-TZVP) to predict Se–ligand bond strengths in coordination complexes .
- Biological assays : Collaborate with biochemistry labs to assess cytotoxicity (e.g., IC in HeLa cells) of selenourea derivatives .
- Materials science : Investigate Se-based MOFs for catalytic applications via BET surface area analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
